[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3E)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate
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Description
The compound is a unique chemical with the linear formula C20H22N2O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of such compounds often involves advanced techniques in organic chemistry. For instance, quinolines, which are part of the compound’s structure, can be synthesized using alternative reaction methods such as microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 322.411 . Detailed structural characterizations of similar oligomers have been conducted using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS), 1H NMR, 31P NMR, and FTIR .Chemical Reactions Analysis
The Strecker Synthesis is a common reaction used in the preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile . This could potentially be relevant to the synthesis of this compound.Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential applications in medicinal and synthetic organic chemistry, as well as industrial chemistry . Additionally, there is a societal expectation for chemists to produce greener and more sustainable chemical processes , which could influence future research involving this compound.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (3E)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c30-18-29(14-4-1-5-15-29)32-25(34)17-36-28(35)26-22-6-2-3-7-24(22)31-27-20(10-13-23(26)27)16-19-8-11-21(33)12-9-19/h2-3,6-9,11-12,16,33H,1,4-5,10,13-15,17H2,(H,32,34)/b20-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIPIIWOMJHHBS-CAPFRKAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C3CCC(=CC4=CC=C(C=C4)O)C3=NC5=CC=CC=C52 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=C3CC/C(=C\C4=CC=C(C=C4)O)/C3=NC5=CC=CC=C52 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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